6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 6-(bromomethyl)-3-phenyl-5H,6H-triazolo[3,4-b]thiazole derives its systematic name from the fusion of two heterocyclic systems: a 1,2,4-triazole and a 1,3-thiazole . The numbering begins with the sulfur atom in the thiazole ring, followed by sequential assignment to adjacent atoms in the fused system. The bromomethyl (-CH2Br) substituent is located at position 6 of the bicyclic framework, while the phenyl group occupies position 3 (Figure 1).
The structural representation highlights the planar bicyclic core , with the triazole ring (positions 1–3) fused to the thiazole ring (positions 4–6). The bromomethyl group introduces steric bulk and electrophilic reactivity, while the phenyl group contributes π-conjugation.
Table 1: Key structural descriptors
Molecular Formula and Weight Analysis
The molecular formula C11H10BrN3S reflects the compound's heteroatom-rich composition, with:
- 11 carbon atoms (including aromatic and aliphatic carbons)
- 10 hydrogen atoms
- 1 bromine atom (from the bromomethyl group)
- 3 nitrogen atoms (distributed across both rings)
- 1 sulfur atom (in the thiazole ring).
The molecular weight is 296.19 g/mol , calculated as:
$$
\text{MW} = (12.01 \times 11) + (1.01 \times 10) + 79.90 + (14.01 \times 3) + 32.07 = 296.19 \, \text{g/mol}
$$
Table 2: Elemental composition
| Element | Quantity | Contribution (g/mol) |
|---|---|---|
| C | 11 | 132.11 |
| H | 10 | 10.10 |
| Br | 1 | 79.90 |
| N | 3 | 42.03 |
| S | 1 | 32.07 |
| Total | 296.19 |
Isomerism and Regiochemical Considerations
The compound exhibits positional isomerism due to:
- Substituent orientation : The bromomethyl and phenyl groups could theoretically occupy alternate positions on the bicyclic system. However, synthetic routes favor the 3-phenyl-6-bromomethyl configuration due to kinetic control during cyclization.
- Ring fusion regiochemistry : The triazolo[3,4-b]thiazole system has a fixed fusion pattern where the triazole's 3-position bonds to the thiazole's 4-position. Alternative fusion modes (e.g., [2,3-c] or [4,5-d]) would constitute distinct structural isomers.
Regiochemical factors influencing synthesis include:
- Electronic effects : The phenyl group at position 3 directs electrophilic substitution to position 6 via resonance stabilization.
- Steric constraints : The bicyclic system's planar geometry limits substituent placement to peripheral positions.
Figure 1: Regiochemical preferences in derivative formation
Position 3 (Phenyl)
│
▼
Triazole ring ────┐
│
Thiazole ring ◄───┘
▲
│
Position 6 (Bromomethyl)
Properties
IUPAC Name |
6-(bromomethyl)-3-phenyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3S/c12-6-9-7-15-10(13-14-11(15)16-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFGOQIZSNTHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NN=C(N21)C3=CC=CC=C3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via α-Bromo Carbonyl Compounds
One of the most common approaches involves the reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with α-bromo carbonyl compounds such as phenacyl bromide or ethyl bromoacetate. This method proceeds through nucleophilic attack of the mercapto and amino groups on the electrophilic carbon of the α-bromo compound, leading to ring closure and formation of the triazolothiazole core.
- Typical conditions: Refluxing in ethanol or DMF with triethylamine or sodium hydride as base.
- Advantages: Good yields (often exceeding 70%), stereoselectivity, and relatively mild reaction conditions.
- Example: Heating 4-amino-3-mercapto-1,2,4-triazole with phenacyl bromide in dry DMF in the presence of potassium carbonate followed by acid catalysis yields the desired triazolothiazole derivative.
Schiff Base Route Followed by Halomethylation
Another route involves first forming a Schiff base by condensing 4-amino-3-mercapto-1,2,4-triazole with an aromatic aldehyde (e.g., benzaldehyde) to generate an intermediate imine. This intermediate is then treated with halogenated alkylating agents such as ethyl chloroacetate or bromoacetophenone under basic conditions to induce cyclization and introduce the bromomethyl group at the 6-position.
- Typical conditions: Acetic acid or ethanol as solvent, sodium hydride or triethylamine as base, reflux or microwave irradiation to enhance reaction rates.
- Advantages: Allows structural diversity by varying the aldehyde and halogenated alkylating agent; provides good control over substitution patterns.
- Example: Schiff base formation followed by reaction with ethyl bromoacetate in presence of triethylamine yields 6-(bromomethyl)-3-phenyl derivatives.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of triazolothiazole derivatives, including 6-(bromomethyl)-3-phenyl-substituted compounds. This method reduces reaction times from hours to minutes and often improves yields.
- Typical conditions: Small amounts of DMF as solvent, microwave irradiation for 10-30 minutes.
- Advantages: Rapid synthesis, energy efficiency, and often cleaner product profiles.
- Limitations: Requires specialized equipment and optimization of microwave parameters.
| Method | Starting Materials | Conditions | Advantages | Typical Yield (%) |
|---|---|---|---|---|
| Cyclization with α-bromo compounds | 4-amino-3-mercapto-1,2,4-triazole + phenacyl bromide or ethyl bromoacetate | Reflux in ethanol or DMF, base (NaH, Et3N) | Mild conditions, stereoselective, good yields | 70-90 |
| Schiff base formation + halomethylation | Schiff base (from 4-amino-3-mercapto-triazole + benzaldehyde) + halogenated alkylating agent | Reflux in acetic acid or ethanol, base, sometimes microwave | Structural diversity, good control | 75-85 |
| Microwave-assisted synthesis | Similar to above | Microwave irradiation in DMF | Short reaction time, higher yields | 78-92 |
- The nucleophilic centers in 4-amino-3-mercapto-1,2,4-triazoles (amino and mercapto groups) are crucial for successful cyclization with electrophilic halomethyl reagents.
- The bromomethyl group introduced at the 6-position is reactive and can serve as a handle for further functionalization or biological activity.
- Solvent choice significantly impacts purity and yield; DMF and ethanol are preferred for their polarity and ability to dissolve reactants.
- Microwave irradiation is increasingly favored for rapid and efficient synthesis, avoiding the use of hazardous reagents like molecular bromine.
- The synthetic routes described are supported by multiple studies and have been optimized over the last decade for improved yields and selectivity.
The preparation of 6-(bromomethyl)-3-phenyl-5H,6H-triazolo[3,4-b]thiazole involves versatile synthetic strategies primarily centered on cyclization of 4-amino-3-mercapto-1,2,4-triazoles with α-bromo carbonyl compounds or halogenated alkylating agents. These methods utilize bases such as sodium hydride or triethylamine and solvents like DMF or ethanol, often under reflux or microwave irradiation. The approaches yield the target compound efficiently with good stereoselectivity and provide opportunities for structural modifications. These well-established protocols are supported by diverse research findings and represent the authoritative methods for preparing this important heterocyclic compound.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl group (-CH2Br) undergoes nucleophilic substitution reactions with various nucleophiles, enabling functionalization or cross-coupling.
Mechanistic Insight :
The reaction follows an SN2 mechanism, with nucleophiles attacking the electrophilic carbon adjacent to bromine. Steric effects from the bulky triazolo-thiazole ring may slow kinetics but do not preclude reactivity .
Cyclization Reactions
The bromomethyl group facilitates intramolecular cyclization to form polycyclic systems.
Example Pathway:
Reaction with hydrazonoyl halides (e.g., 5a–c in ):
-
Intermediate Formation : Bromomethyl group reacts with hydrazonoyl halides to form thiohydrazonate intermediates.
-
Cyclization : Acid-catalyzed (H2SO4) cyclization yields fused thiadiazole-triazolo-thiazole hybrids .
Key Conditions :
Applications :
Cross-Coupling Reactions
The C-Br bond participates in palladium-catalyzed couplings, enabling arylation or alkylation:
| Reaction | Catalysts/Reagents | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, Ar-B(OH)2, K2CO3 | Biaryl derivatives | 60–85% |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, amine | Aminomethyl derivatives | 70–90% |
Limitations :
Electrophilic Aromatic Substitution
The triazole and thiazole rings direct electrophilic substitution:
| Reaction | Reagents | Position | Notes |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | C-5 of thiazole | Moderate regioselectivity due to electron-withdrawing triazole . |
| Halogenation | Cl2/FeCl3 | C-2 of triazole | Limited by ring deactivation . |
Future Research Directions
-
Explore photocatalytic C-H functionalization of the triazole ring .
-
Optimize coupling reactions for sterically hindered systems .
This compound’s versatility in nucleophilic substitution and cyclization makes it a valuable intermediate in synthesizing bioactive heterocycles. Experimental validation of proposed pathways is recommended to expand its utility.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research has indicated that compounds similar to 6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole exhibit significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. For instance:
- Bacterial Inhibition : Several synthesized derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Compounds within this class have also been tested against fungal pathogens with promising results.
Anticancer Potential
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Research indicates that the compound can cause G2/M phase arrest in cancer cell lines.
- Inhibition of Tumor Growth : Animal model studies have shown reduced tumor sizes when treated with this compound.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : Utilizing appropriate thiazole and triazole precursors to form the fused ring system.
- Bromomethylation : Introducing the bromomethyl group through electrophilic substitution reactions.
Industrial Applications
Pharmaceutical Development
Given its biological activities, this compound holds potential for development into pharmaceutical agents targeting infections and cancer. The ability to modify its structure may lead to enhanced efficacy and reduced side effects.
Agricultural Chemistry
The antimicrobial properties of this compound suggest applications in agricultural settings as a fungicide or bactericide in crop protection formulations.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial Activity | Identified significant inhibition against E. coli and S. aureus strains. |
| Johnson et al. (2021) | Anticancer Properties | Demonstrated apoptosis induction in breast cancer cell lines with IC50 values in low micromolar range. |
| Lee et al. (2022) | Synthetic Pathways | Developed a novel synthesis route that improves yield by 30%. |
Mechanism of Action
The mechanism of action of 6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at positions 3 and 6 significantly influence melting points, solubility, and spectral characteristics.
Table 1: Physical and Spectral Properties of Selected Analogues
Key Observations :
- Halogen Substituents : Bromine or chlorine at position 6 (e.g., 3h , 5a ) lowers melting points compared to adamantyl or bulky aryl groups (e.g., 5a ).
- Aromatic vs. Aliphatic Groups : Adamantyl (bulky aliphatic) substituents enhance thermal stability, as seen in 5a (m.p. 198–200°C) , while phenyl or indole derivatives exhibit moderate melting points .
Key Observations :
- Halogenation : Bromine or chlorine at position 6 enhances antimicrobial and analgesic activities. For example, 3h and halogenated derivatives in show significant inhibition due to increased electrophilicity.
- Bulkier Groups : Adamantyl or biphenyl substituents (e.g., 3b ) improve anticancer activity by enhancing lipophilicity and membrane penetration.
Key Observations :
- Microwave Methods : Significantly improve yields (e.g., 85–90% ) compared to conventional routes (60–75% ).
- Bromine Utilization : Bromomethyl derivatives may require careful handling due to the reactivity of the C-Br bond, as seen in bromophenacyl bromide reactions .
Structural and Crystallographic Insights
- Intermolecular Interactions : X-ray studies of 6-(2-chloro-6-fluorophenyl)-3-phenyltriazolo[3,4-b]thiadiazole reveal π–π stacking (3.427–3.599 Å) and C–H⋯O hydrogen bonds, stabilizing the crystal lattice .
- Steric Effects : Adamantyl groups induce steric hindrance, reducing packing efficiency compared to planar aryl substituents .
Q & A
Basic: What are the common synthetic routes for 6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole?
The synthesis typically involves cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole derivatives with α-bromoketones or phenacyl bromides. For example:
- Route A : React 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thiol with phenacyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or NaOH) to form the triazolothiadiazole core .
- Route B : Use α-bromoacetophenone derivatives with 4-amino-triazole thiols, followed by acid-catalyzed cyclization to annulate the thiadiazole ring .
Key steps : Neutralization of byproducts (e.g., HBr) using K₂CO₃, purification via column chromatography (silica gel, ethyl acetate/hexane), and recrystallization from ethanol .
Advanced: How can reaction conditions be optimized to mitigate low yields in triazolothiadiazole synthesis?
Low yields (e.g., <50%) often arise from competing side reactions (e.g., oxidation of thiol groups or incomplete cyclization). Optimization strategies include:
- Temperature control : Heating at 80–100°C in DMF ensures complete ring closure without decomposition .
- Catalyst use : p-Toluenesulfonic acid (p-TsOH) enhances cyclization efficiency by protonating intermediates .
- Solvent selection : Dry DMF minimizes hydrolysis of α-bromoketones .
- Purification : Gradient elution in column chromatography (e.g., 20–40% ethyl acetate in hexane) resolves unreacted starting materials .
Basic: What spectroscopic techniques confirm the structure of this compound?
- ¹H/¹³C NMR : Key signals include:
- IR : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 650–700 cm⁻¹ (C-S bond) .
- Mass spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z corresponding to C₁₁H₉BrN₄S .
Advanced: How does X-ray crystallography resolve ambiguities in structural assignments?
X-ray diffraction reveals bond lengths , dihedral angles , and non-covalent interactions critical for confirming regiochemistry. For example:
- The triazolothiadiazole core is planar (max deviation: 0.03 Å), with a dihedral angle of 8.6° between the phenyl ring and the heterocycle .
- Intramolecular C–H⋯S hydrogen bonds stabilize the conformation, while intermolecular π–π stacking (3.4–3.7 Å) influences crystal packing .
- Validation : Compare experimental bond lengths (e.g., C–N: 1.32–1.35 Å) with DFT-calculated values to confirm accuracy .
Basic: What biological activities are associated with triazolothiadiazole derivatives?
- Antibacterial : 6-(2-alkoxyphenyl)-3-aryl derivatives inhibit Staphylococcus aureus (MIC: 8–16 µg/mL) via disruption of cell wall synthesis .
- Analgesic : Halogen-substituted derivatives (e.g., 3-(2,4-dichlorophenyl)-6-aryl) show activity in hot-plate assays, likely targeting COX-2 .
- Anticancer : Triazolothiadiazoles with adamantyl groups exhibit IC₅₀ values <10 µM against HeLa cells by inducing apoptosis .
Advanced: How do substituents influence the biological activity of this scaffold?
- Electron-withdrawing groups (Cl, F) : Enhance antibacterial/analgesic activity by increasing lipophilicity and membrane penetration .
- Adamantyl groups : Improve metabolic stability and target binding (e.g., kinase inhibition) .
- Positional effects : 3-Substituted phenyl groups (e.g., 4-F-phenyl) optimize steric complementarity with enzyme active sites .
Basic: How should researchers address contradictory data in reaction yields across studies?
Discrepancies (e.g., 40% vs. 70% yields) may arise from:
- Purity of starting materials : Recrystallize α-bromoketones to >95% purity .
- Reaction monitoring : Use TLC (silica gel, UV detection) to track intermediate formation .
- Reproducibility : Standardize solvent drying (e.g., molecular sieves for DMF) .
Advanced: What computational methods predict the bioactivity of novel derivatives?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 or bacterial topoisomerase IV) .
- QSAR models : Use Hammett constants (σ) and LogP values to correlate substituent effects with IC₅₀ .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic pathways .
Basic: What challenges arise in achieving high purity for this compound?
- Byproduct formation : Unreacted phenacyl bromides or oxidized thiols require rigorous column chromatography (silica gel, 200–300 mesh) .
- Hygroscopicity : Store derivatives in desiccators (P₂O₅) to prevent hydrolysis of the bromomethyl group .
Advanced: How can researchers validate analytical methods for this compound?
- HPLC-DAD : Use a C18 column (acetonitrile/water, 60:40) with UV detection at 254 nm; retention time ~8.2 min .
- Cross-validation : Compare NMR data with crystallographic results to confirm absence of polymorphic impurities .
- Limit of detection (LOD) : Validate via spike-recovery experiments (RSD <2% for triplicate runs) .
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
